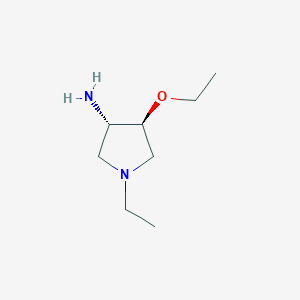
3-(ピペリジン-4-イル)安息香酸メチル塩酸塩
説明
Methyl 3-(piperidin-4-yl)benzoate hydrochloride, also known as MPBH, is an organic compound that has been used in scientific research for its various biochemical and physiological effects. MPBH is an important tool for scientists, as it can be used in a variety of laboratory experiments and can be used to study the effects of certain biochemical processes.
科学的研究の応用
有機エレクトロルミネッセンス素子(OLED)
3-(ピペリジン-4-イル)安息香酸メチル塩酸塩と類似した化合物、例えば1,3-ジケトンは、高発光性金属錯体の構築のためのビルディングブロックとしてOLEDで使用されてきました . これらの錯体は、電流が印加されると発光することができ、デジタルディスプレイや照明の製造に役立ちます。
色素増感型太陽電池
3-(ピペリジン-4-イル)安息香酸メチル塩酸塩と構造的に類似した芳香族β-ジケトンは、色素増感型太陽電池用の強力な光吸収性金属錯体を作成するための有望な配位子と考えられています . これらの太陽電池は、色素を使用して太陽光を吸収することで、太陽光を電気エネルギーに変換することができます。
非対称芳香族1,3-ジケトンの合成
3-(ピペリジン-4-イル)安息香酸メチル塩酸塩は、非対称芳香族1,3-ジケトンの合成に使用できる可能性があります . これらのジケトンは、さまざまな化学反応において重要であり、さまざまな複雑な有機化合物を生成するために使用できます。
配位子の調製
この化合物は、配位子の調製に使用できます。配位子とは、中心金属原子に結合して配位錯体を形成するイオンまたは分子です . これは、触媒や材料科学など、化学のさまざまな分野で役立ちます。
化学研究
3-(ピペリジン-4-イル)安息香酸メチル塩酸塩は、化学研究、特に類似した化合物を含む反応やプロセスに関する研究に使用できます . これは、さまざまな条件下でのこれらのタイプの化合物の挙動に関する貴重な洞察を提供することができます。
将来の方向性
作用機序
Target of Action
Compounds with a piperidine nucleus have been associated with various biological activities .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a p-gp substrate . The compound’s lipophilicity (Log Po/w) is 2.13, suggesting it may have good bioavailability .
Action Environment
The action of Methyl 3-(piperidin-4-yl)benzoate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Methyl 3-(piperidin-4-yl)benzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound also interacts with transport proteins, influencing the transport of other molecules across cell membranes .
Cellular Effects
The effects of Methyl 3-(piperidin-4-yl)benzoate hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, Methyl 3-(piperidin-4-yl)benzoate hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(piperidin-4-yl)benzoate hydrochloride change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 3-(piperidin-4-yl)benzoate hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Methyl 3-(piperidin-4-yl)benzoate hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Methyl 3-(piperidin-4-yl)benzoate hydrochloride is transported and distributed through interactions with transporters and binding proteins. It has high gastrointestinal absorption and can cross the blood-brain barrier . The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins . These factors determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Methyl 3-(piperidin-4-yl)benzoate hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
methyl 3-piperidin-4-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDUSKBEWVQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)




![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)


